molecular formula C24H25NO2 B12726266 3-(2-(4-Cyclohexylphenyl)-5-methyl-1H-pyrrol-1-yl)benzoic acid CAS No. 91306-88-6

3-(2-(4-Cyclohexylphenyl)-5-methyl-1H-pyrrol-1-yl)benzoic acid

Cat. No.: B12726266
CAS No.: 91306-88-6
M. Wt: 359.5 g/mol
InChI Key: HJUKCXWWRYXJDM-UHFFFAOYSA-N
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Description

3-(2-(4-Cyclohexylphenyl)-5-methyl-1H-pyrrol-1-yl)benzoic acid is an organic compound that features a complex structure with a cyclohexylphenyl group, a pyrrole ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-Cyclohexylphenyl)-5-methyl-1H-pyrrol-1-yl)benzoic acid typically involves multi-step organic synthesis. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-Cyclohexylphenyl)-5-methyl-1H-pyrrol-1-yl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(2-(4-Cyclohexylphenyl)-5-methyl-1H-pyrrol-1-yl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2-(4-Cyclohexylphenyl)-5-methyl-1H-pyrrol-1-yl)benzoic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

91306-88-6

Molecular Formula

C24H25NO2

Molecular Weight

359.5 g/mol

IUPAC Name

3-[2-(4-cyclohexylphenyl)-5-methylpyrrol-1-yl]benzoic acid

InChI

InChI=1S/C24H25NO2/c1-17-10-15-23(25(17)22-9-5-8-21(16-22)24(26)27)20-13-11-19(12-14-20)18-6-3-2-4-7-18/h5,8-16,18H,2-4,6-7H2,1H3,(H,26,27)

InChI Key

HJUKCXWWRYXJDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=CC=CC(=C2)C(=O)O)C3=CC=C(C=C3)C4CCCCC4

Origin of Product

United States

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